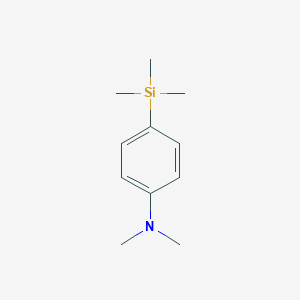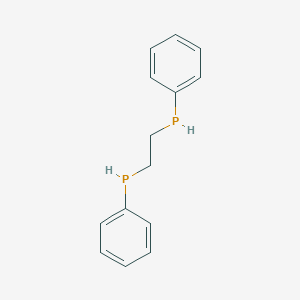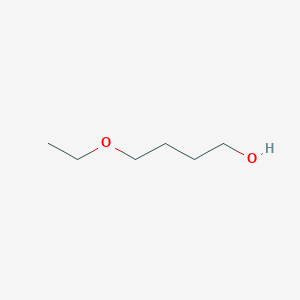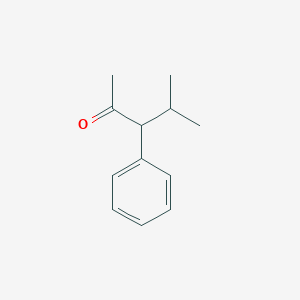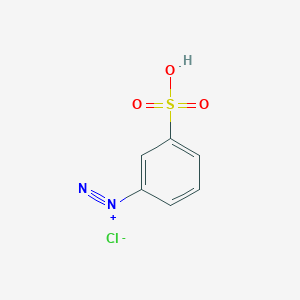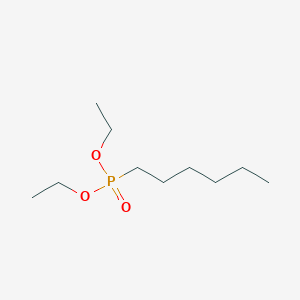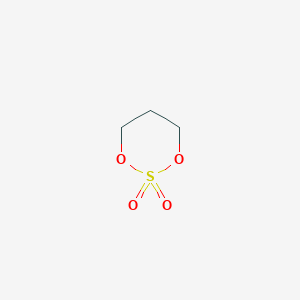
三亚甲基硫酸酯
描述
Molecular Structure Analysis
Trimethylene sulfide, also known as thietane, has a well-defined molecular structure that has been studied through electron diffraction and microwave spectroscopy. The molecule consists of a three-membered ring with sulfur and carbon atoms. The bond lengths and angles have been precisely measured, with the C–S bond length being 1.847±0.002 Å, the C–C bond length being 1.549±0.003 Å, and the C–S–C bond angle being 76.8±0.3°. The molecule also exhibits a significant ring-puckering motion, which has been accounted for in the structural analysis .
Chemical Reactions Analysis
The photochemistry of trimethylene sulfone, a related compound, has been explored under vacuum ultraviolet light. The primary reaction involves the elimination of SO2, leading to the formation of a trimethylene diradical. This diradical can further decompose into smaller hydrocarbons such as cyclopropane, propylene, and ethylene. The photolysis at different wavelengths suggests the involvement of a triplet state in the reaction mechanism .
Physical and Chemical Properties Analysis
The thermal properties of poly(trimethylene sulfide) have been investigated, revealing that the material undergoes crystallization with a glass transition temperature of 190 K and an equilibrium melting temperature of 363 K. The crystallization rates are influenced by molecular weight and temperature, with higher molecular weights and temperatures leading to deteriorated spherulite forms. The enthalpy of fusion for the polymer has been determined to be 140 J.g−1 .
In solution, poly(trimethylene sulfide) exhibits solubility behavior that can be described by the Flory-Huggins interaction parameter. The solubility parameter of the polymer has been determined to be 10.0 cal^1/2.cm^−3/2, and its chain dimensions have been characterized, indicating high flexibility .
Synthesis Analysis
While the provided data does not include direct information on the synthesis of trimethylene sulfide, related studies on trimethylene and its reactions can provide insights. For instance, the addition of methylene to ethylene has been explored through extended Hückel calculations, suggesting the presence of a trimethylene intermediate. This intermediate has unique electronic structures that influence its reactivity and the specificity of reactions it undergoes .
科学研究应用
1. Application in Lithium-Ion Batteries
- Summary of Application : Trimethylene sulfite (TMS) has been evaluated as a new electrolyte additive for improving the performances of lithium-ion batteries (LIBs) .
- Methods of Application : Charge-discharge, cyclic voltammetry (CV), scanning electron microscope (SEM), X-ray photoelectron spectroscopy (XPS), and electrochemical impedance spectroscopy (EIS) were used to analyze the electrochemical reaction processes .
- Results or Outcomes : The initial charge capacities of the graphite electrode in electrolytes without and with TMS were 332.54 and 362.93 mAh g −1, respectively. After 100 cycles, the charge capacities were 321.05 and 353.4 mAh g −1 and the capacity retention rates were 96.6 and 97.4%, respectively .
2. Conformational Analysis
- Summary of Application : Trimethylene sulfite and its alkyl derivatives have been studied for their conformational properties .
- Methods of Application : Dipole moments were measured in a variety of solvents .
- Results or Outcomes : The data obtained was used to rule out rapid chair-chair interconversion for these compounds .
未来方向
The chemistry involved in the ring-opening polymerization of sulfur-containing cyclic monomers like Trimethylene sulfate is being explored, with the aim of synthesizing sulfur-containing polymers . This research is expected to provide an overview of the fundamental challenges involved in synthesizing sulfur-containing polymers, including potential future directions .
属性
IUPAC Name |
1,3,2-dioxathiane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c4-8(5)6-2-1-3-7-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYOVYWFXHQYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061460 | |
| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylene sulfate | |
CAS RN |
1073-05-8 | |
| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylene sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-dioxathiane 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLENE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6R4I8LVEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
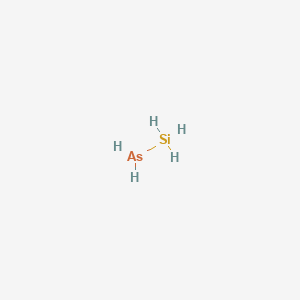
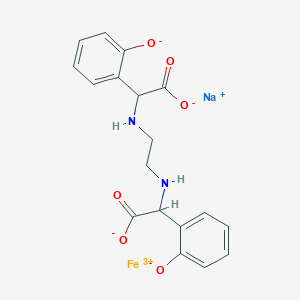
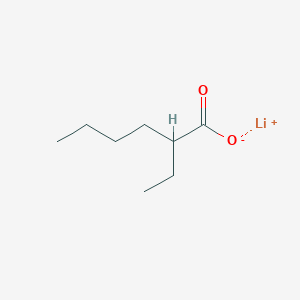
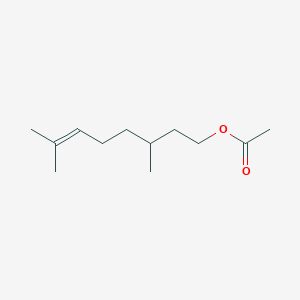
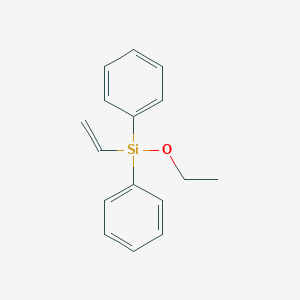
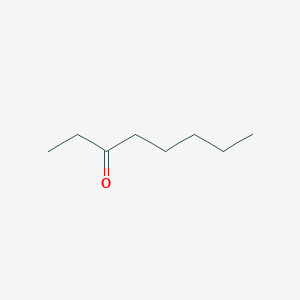
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)
